![molecular formula C16H11ClF3N3O B2699586 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 848436-24-8](/img/structure/B2699586.png)

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

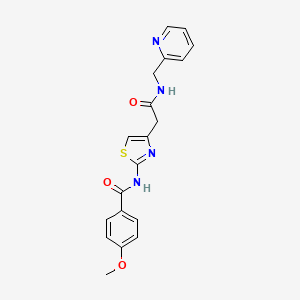

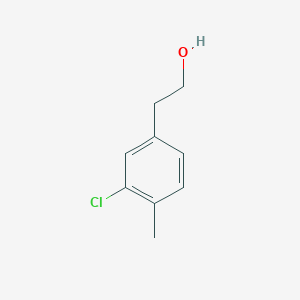

The compound “5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride” is a chemical compound that falls under the category of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

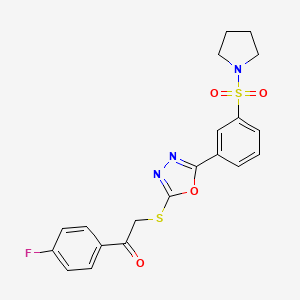

The synthesis of similar compounds has been reported in the literature. For instance, a metal-, azide- and CF3-reagent free approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been developed . This method offers notable advantages such as readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. The compound also contains a trifluoromethyl group (-CF3) and a carbonyl chloride group (-COCl) attached to the pyrazolo[1,5-a]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. For instance, it has been reported that pyrazolo[1,5-a]pyrimidines can undergo various reactions with both nucleophilic and electrophilic reagents .Aplicaciones Científicas De Investigación

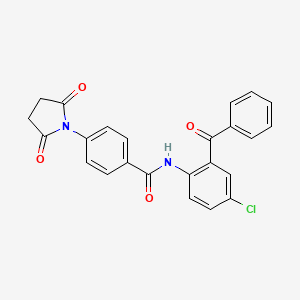

- Pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. Researchers have explored their potential as novel antibiotics or antifungal agents. The compound’s unique structure may interfere with microbial enzymes or cell membranes, making it a valuable target for drug development .

- Investigations into pyrazolo[1,5-a]pyrimidines have revealed their anti-proliferative effects against cancer cells. These compounds may inhibit specific kinases or interfere with cell cycle progression. Researchers are actively studying their role in cancer therapy .

- Some pyrazolo[1,5-a]pyrimidines, including zaleplon and indiplon, act as sedative agents. Additionally, ocinaplon has been identified as an anxiolytic agent. These compounds may modulate neurotransmitter receptors, providing relief from anxiety and pain .

- Pyrazolo[1,5-a]pyrimidines possess antioxidant properties, which could be harnessed for combating oxidative stress-related diseases. Their ability to scavenge free radicals makes them intriguing candidates for further investigation .

- Researchers have explored pyrazolo[1,5-a]pyrimidines as inhibitors of carboxylesterase enzymes and the translocator protein (TSPO). These targets are relevant in metabolic processes and neurodegenerative disorders .

- Certain pyrazolo[1,5-a]pyrimidines exhibit selectivity toward specific kinases. These compounds could play a role in targeted cancer therapies or other kinase-related diseases .

Antimicrobial Activity

Anticancer Potential

Antianxiety and Analgesic Properties

Antioxidant Activity

Carboxylesterase and Translocator Protein Inhibition

Selective Kinase Inhibition

Direcciones Futuras

The future directions in the research of this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reaction mechanisms in more detail. Given the reported activities of similar compounds, it could be of interest in the field of medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit pi3kγ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development of cancer .

Mode of Action

If it acts similarly to other pi3kγ inhibitors, it would bind to the enzyme and prevent it from performing its function, thereby inhibiting the pathways that lead to the growth and proliferation of cancer cells .

Biochemical Pathways

Pi3kγ inhibitors generally affect the pi3k/akt/mtor pathway, a critical regulator of cell survival and proliferation . Inhibition of this pathway can lead to decreased tumor growth and proliferation .

Result of Action

If it acts as a pi3kγ inhibitor, it could potentially lead to decreased cell growth and proliferation, particularly in cancer cells .

Propiedades

IUPAC Name |

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3O/c1-8-3-4-10(5-9(8)2)11-6-13(16(18,19)20)23-14(21-11)7-12(22-23)15(17)24/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUSYGXAMNKCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)

![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2699523.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)